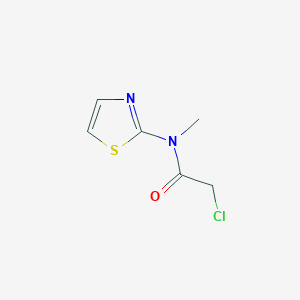

2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-9(5(10)4-7)6-8-2-3-11-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLNQNVBHSEHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=CS1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with N-methylthiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: Thiazole derivatives, including this compound, are investigated for their potential as antimicrobial, antifungal, and anticancer agents.

Agriculture: These compounds are used as fungicides and biocides to protect crops from various diseases.

Materials Science: Thiazole derivatives are used in the development of advanced materials, including dyes and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, modulating their activity. For example, thiazole derivatives are known to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial effects . The exact molecular pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent effects:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The presence of electron-withdrawing groups (e.g., nitro in ) increases electrophilicity at the chloroacetamide core, enhancing reactivity toward nucleophiles. Conversely, methyl or phenyl groups (e.g., ) improve lipophilicity and steric shielding.

- Crystal Packing : Compounds like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit intermolecular N–H⋯N hydrogen bonds, forming 1D chains that stabilize the crystal lattice .

Physicochemical Properties

- Melting Points : Melting points vary significantly with substitution. For example, dichlorophenyl derivatives exhibit high melting points (~490°C) due to strong intermolecular forces , while methyl-substituted analogs (e.g., ) melt at lower temperatures (~110°C).

- Solubility : Thiazole-containing acetamides are generally sparingly soluble in water but soluble in polar aprotic solvents (e.g., DCM, DMF) due to the hydrophobic thiazole ring and polar amide group .

- pKa : Predicted pKa values for N-(thiazol-2-yl)acetamides range from 11.91±0.46 (), suggesting weak basicity at the thiazole nitrogen.

Biological Activity

2-Chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant research findings.

The biological activity of thiazole derivatives, including this compound, can be attributed to several mechanisms:

- DNA Interaction : Some thiazole compounds have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.

- Biochemical Pathways : These compounds can activate or inhibit various biochemical pathways by stimulating or blocking specific receptors within biological systems.

- Antimicrobial Activity : Thiazole derivatives exhibit significant antimicrobial properties, which may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is slightly soluble in water and more soluble in organic solvents such as alcohol and ether. This solubility profile suggests potential for effective absorption and distribution in biological systems.

Research Findings

Recent studies have investigated the biological activities of this compound and related compounds. Below are key findings:

Antimicrobial Activity

A study evaluating various thiazole derivatives reported that some exhibited significant antibacterial activity against strains such as E. coli, S. aureus, and S. typhi. The minimum inhibitory concentrations (MICs) for these compounds were comparable to standard antibiotics like levofloxacin .

Anti-inflammatory Properties

Thiazole derivatives have also shown promise as anti-inflammatory agents. In vitro assays demonstrated that certain derivatives could inhibit pro-inflammatory cytokines effectively, suggesting their utility in treating inflammatory diseases .

Case Studies

- Case Study on Antitubercular Activity : A series of thiazole-based compounds were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives displayed moderate to good efficacy, indicating a potential therapeutic application in tuberculosis treatment .

- Docking Studies : Molecular docking studies have been conducted to elucidate the binding interactions between thiazole derivatives and target proteins involved in bacterial metabolism. These studies provide insights into the mechanisms by which these compounds exert their antibacterial effects .

Data Tables

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide, and what methodological optimizations are critical?

The compound is synthesized via carbodiimide-mediated coupling of substituted amines with chloroacetyl chloride. A typical protocol involves dissolving 2-amino-1,3-thiazole derivatives and chloroacetyl chloride in dichloromethane with triethylamine as a base. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is used as a coupling agent, and the reaction is stirred at 273 K for 3 hours. Post-reaction, the mixture is extracted with dichloromethane, washed with NaHCO₃ and brine, and crystallized via slow evaporation from methanol/acetone (1:1). Key optimizations include temperature control (to prevent side reactions) and solvent selection to enhance yield and purity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

X-ray crystallography reveals that the acetamide group forms dihedral angles of ~75–82° with phenyl rings and ~12° with the thiazole ring. Intermolecular N–H···N hydrogen bonds create R₂²(8) motifs, stabilizing dimer formation. Additional stabilization arises from C–H···π interactions between phenyl rings (centroid distances: ~3.7 Å) and weak π-π stacking of thiazole rings (centroid separation: 3.6977 Å). Refinement includes riding models for H atoms and omission of outliers during data processing .

Advanced Research Questions

Q. How do substituents on the thiazole or acetamide groups influence reactivity and crystal packing?

Substituents like chlorine or methyl groups alter electronic effects and steric hindrance. For example, 2,6-dichlorophenyl derivatives exhibit a twisted conformation (79.7° dihedral angle between thiazole and phenyl rings), reducing π-π interactions. Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the chloroacetamide site, enhancing nucleophilic substitution potential. Crystal packing stability correlates with substituent size: bulkier groups disrupt hydrogen-bond networks but may introduce new van der Waals interactions .

Q. What methodological challenges arise in analyzing data contradictions between similar acetamide derivatives?

Discrepancies in bond lengths (e.g., C–N vs. C–O) or dihedral angles may stem from crystallographic refinement parameters (e.g., riding models vs. freely refined H atoms) or solvent effects during crystallization. For instance, reports freely refined N–H distances (0.847 Å), while uses fixed geometries. Researchers must standardize refinement protocols and validate against databases (e.g., Cambridge Structural Database) to resolve contradictions .

Q. What advanced techniques are employed to study the compound’s potential in coordination chemistry or biomolecular interactions?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) for ligand design. Spectroscopic methods (e.g., NMR, IR) map hydrogen-bonding behavior, while docking simulations predict interactions with biological targets like enzymes. Experimental validation includes enzyme inhibition assays (e.g., α-amylase/α-glucosidase) to evaluate therapeutic potential. For coordination studies, X-ray absorption spectroscopy (XAS) probes metal-ligand bonding in complexes .

Key Methodological Notes

- Synthesis : Use anhydrous conditions to prevent hydrolysis of chloroacetyl chloride.

- Crystallization : Slow evaporation from polar solvents (e.g., methanol/acetone) improves crystal quality.

- Computational Analysis : Benchmark DFT calculations against crystallographic data to ensure accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.